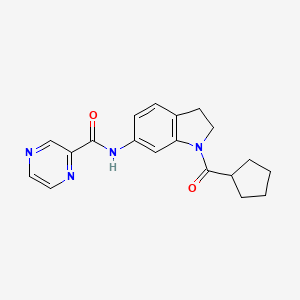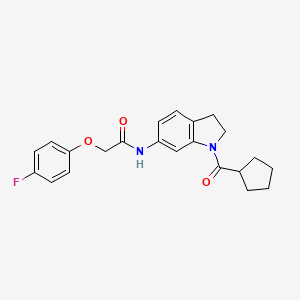![molecular formula C18H20N2O3 B6536102 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide CAS No. 1021207-43-1](/img/structure/B6536102.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide, abbreviated as N-DMF-IFC, is a novel small molecule that has been studied for its potential use in a variety of scientific research applications. It is a member of the indole-based family of compounds, which are known to possess a variety of biological activities. N-DMF-IFC has been studied for its ability to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a wide range of physiological functions. Additionally, N-DMF-IFC has been investigated for its potential use in the development of novel therapeutic agents.
Applications De Recherche Scientifique
N-DMF-IFC has been studied for its potential use in a variety of scientific research applications. It has been investigated for its ability to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a wide range of physiological functions. Additionally, N-DMF-IFC has been studied for its potential use in the development of novel therapeutic agents. Furthermore, N-DMF-IFC has been studied for its ability to modulate the activity of other receptors, such as the dopamine D2 receptor, and has been shown to possess anti-inflammatory properties.
Mécanisme D'action
N-DMF-IFC is an agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that plays a role in a variety of physiological processes. When N-DMF-IFC binds to the 5-HT2A receptor, it activates a cascade of cellular signaling events that ultimately lead to the activation of downstream effector proteins. Additionally, N-DMF-IFC has been shown to modulate the activity of other receptors, such as the dopamine D2 receptor, and has been shown to possess anti-inflammatory properties.
Biochemical and Physiological Effects
N-DMF-IFC has been studied for its ability to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. When N-DMF-IFC binds to the 5-HT2A receptor, it activates a cascade of cellular signaling events that ultimately lead to the activation of downstream effector proteins. Additionally, N-DMF-IFC has been shown to possess anti-inflammatory properties. Furthermore, N-DMF-IFC has been studied for its potential use in the development of novel therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-DMF-IFC has several advantages and limitations for use in laboratory experiments. One of the major advantages of using N-DMF-IFC is its ability to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a wide range of physiological functions. Additionally, N-DMF-IFC has been studied for its ability to modulate the activity of other receptors, such as the dopamine D2 receptor, and has been shown to possess anti-inflammatory properties. However, one of the major limitations of using N-DMF-IFC is that it is not very soluble in water, which can limit its use in some laboratory experiments.
Orientations Futures
For the use of N-DMF-IFC include further research into its ability to modulate the activity of other receptors, such as the dopamine D2 receptor, and its potential use in the development of novel therapeutic agents. Additionally, further research into the mechanism of action of N-DMF-IFC and its ability to possess anti-inflammatory properties is warranted. Furthermore, future research should investigate the potential use of N-DMF-IFC in combination with other compounds, such as other serotonin 5-HT2A receptor agonists, to further explore its potential therapeutic applications.
Méthodes De Synthèse
N-DMF-IFC is synthesized through a three-step process. In the first step, an indole-3-carboxylic acid is reacted with 2,2-dimethylpropanoic acid in the presence of a base catalyst to form the desired product. In the second step, the product is reacted with a furan-2-carboxamide in the presence of a strong acid catalyst to form N-DMF-IFC. Finally, the product is purified by column chromatography.
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)17(22)20-9-8-12-6-7-13(11-14(12)20)19-16(21)15-5-4-10-23-15/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBYMILWXJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide](/img/structure/B6536068.png)
![methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate](/img/structure/B6536073.png)
![2-(4-chlorophenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536076.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6536080.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6536087.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B6536094.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536101.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536107.png)
![5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536111.png)
